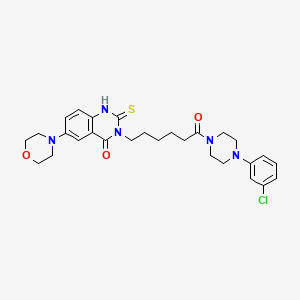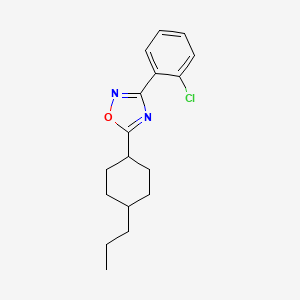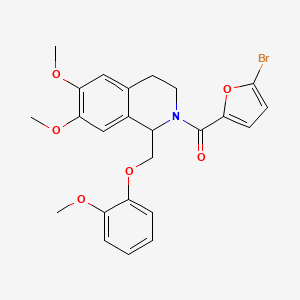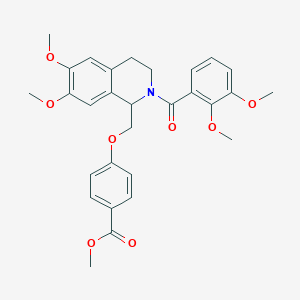![molecular formula C19H22ClN5 B11219235 1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219235.png)
1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the 3-chlorophenyl group enhances its biological activity, making it a promising candidate for further research.
Métodos De Preparación
The synthesis of 1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions.
Introduction of the 3-chlorophenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
N-alkylation: The final step involves the alkylation of the nitrogen atom with cyclohexyl ethyl bromide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Research: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction in various cancer cell lines.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific kinases. It binds to the active site of cyclin-dependent kinases, preventing their interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
1-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents: These compounds may have variations in their biological activity and specificity towards different kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research .
Propiedades
Fórmula molecular |
C19H22ClN5 |
|---|---|
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-cyclohexyl-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22ClN5/c1-2-24(15-8-4-3-5-9-15)18-17-12-23-25(19(17)22-13-21-18)16-10-6-7-14(20)11-16/h6-7,10-13,15H,2-5,8-9H2,1H3 |
Clave InChI |
YQSMVXKPKLGADG-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219156.png)
![4-(4-ethylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11219157.png)
![5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219162.png)
![N-(4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219175.png)
![1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219181.png)



![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/structure/B11219217.png)

![5-(4-Chlorophenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219230.png)
![9-Chloro-5-(2-chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11219236.png)
![7'-Ethoxy-4-methyl-2'-(5-methylfuran-2-yl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11219242.png)
![3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11219250.png)
